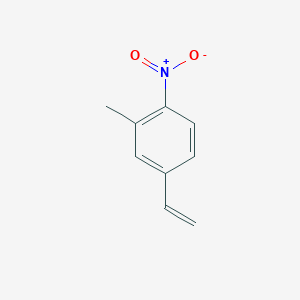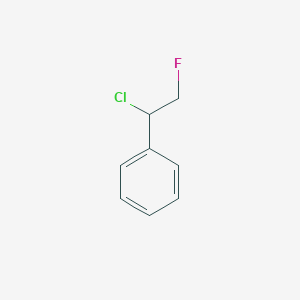
(1-Chloro-2-fluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-fluoroethyl)benzene is an organic compound with the molecular formula C₈H₈ClF It is a derivative of benzene, where a chloro and a fluoro group are attached to an ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Chloro-2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-fluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl side chain can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent like ethanol.
Electrophilic Aromatic Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenols or anilines.
Electrophilic Aromatic Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Formation of ethylbenzene or other alkylbenzenes.
Applications De Recherche Scientifique
(1-Chloro-2-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-fluoroethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring undergoes attack by an electrophile, leading to the formation of a substituted benzene derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: Similar structure but lacks the fluoro group.
Fluorobenzene: Similar structure but lacks the chloro group.
Ethylbenzene: Similar structure but lacks both chloro and fluoro groups.
Uniqueness
(1-Chloro-2-fluoroethyl)benzene is unique due to the presence of both chloro and fluoro groups on the ethyl side chain. This dual substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions compared to its mono-substituted counterparts .
Propriétés
Formule moléculaire |
C8H8ClF |
|---|---|
Poids moléculaire |
158.60 g/mol |
Nom IUPAC |
(1-chloro-2-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
DYJOJBALERNQGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


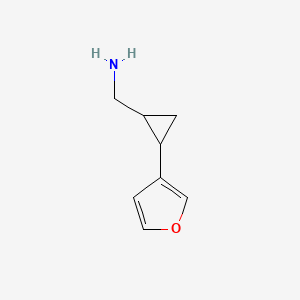
![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
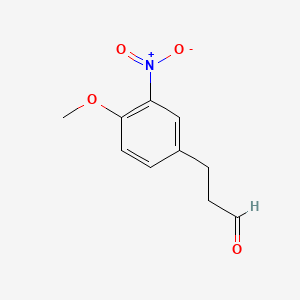


![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)

![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
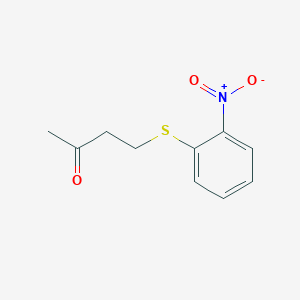

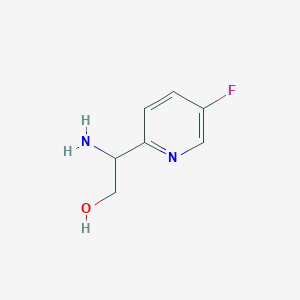
![Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate](/img/structure/B15309588.png)
